molecular formula C11H8BrNO B1444428 3-Bromo-2-phenoxypyridine CAS No. 1167991-22-1

3-Bromo-2-phenoxypyridine

Cat. No.: B1444428
CAS No.: 1167991-22-1
M. Wt: 250.09 g/mol
InChI Key: UAGNHWZDNVZCTN-UHFFFAOYSA-N
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Description

3-Bromo-2-phenoxypyridine is a heterocyclic compound that belongs to the pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-phenoxypyridine typically involves the copper-catalyzed coupling reaction of 2,4-dibromopyridine and phenol. The reaction is carried out in the presence of copper(I) iodide, N,N,N,N-tetramethylethylenediamine, and cesium carbonate in dimethyl sulfoxide at 110°C for 24 hours under an inert atmosphere . The reaction mixture is then filtered, and the product is purified using column chromatography with petroleum ether/ethyl acetate as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-phenoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used under mild conditions to facilitate the coupling reactions.

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of this compound with boronic acids.

Scientific Research Applications

3-Bromo-2-phenoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new materials.

    Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals, including pesticides, due to its bioactive properties.

Comparison with Similar Compounds

  • 2-Phenoxypyridine
  • 4-Phenoxypyridine
  • 2-Phenoxyquinoxaline
  • 4-Phenoxyquinazoline

Comparison: 3-Bromo-2-phenoxypyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. For example, the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its bioactive properties make it a promising candidate for applications in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

3-bromo-2-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGNHWZDNVZCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312452
Record name 3-Bromo-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167991-22-1
Record name 3-Bromo-2-phenoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167991-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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